molecular formula C12H14O3 B1266550 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid CAS No. 5394-59-2

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

Cat. No. B1266550
CAS RN: 5394-59-2
M. Wt: 206.24 g/mol
InChI Key: XWTZKGVORJIFAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally related to 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid often involves ring opening reactions or dimerization processes. For instance, derivatives have been synthesized through reactions involving itaconic anhydride and aminoacetophenone, characterized by techniques such as FT-IR, 1H NMR, and single crystal X-ray diffraction (Nayak et al., 2014). Additionally, dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation has been used to synthesize related cyclobutane derivatives (Shabir et al., 2020).

Molecular Structure Analysis

Molecular structure analyses, including FT-IR, NMR, and X-ray diffraction studies, reveal detailed information about the geometrical configuration and electron distribution within 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid and its derivatives. These studies highlight the stability of molecules arising from hyper-conjugative interactions and charge delocalization, as well as the importance of HOMO and LUMO analysis in understanding intramolecular charge transfer (Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid derivatives are diverse, including photochemical reactions and interactions with various reagents that lead to structural transformations and the formation of new compounds. Research has shown that derivatives can undergo rearrangements and react with other chemical entities to form complex structures with unique properties (Collin et al., 1972).

Physical Properties Analysis

The physical properties of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's applications in various fields. X-ray diffraction studies provide insights into the crystal structure and packing, which are crucial for understanding the material's stability and reactivity (Bąkowicz & Turowska-Tyrk, 2010).

Chemical Properties Analysis

The chemical properties of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid derivatives, including reactivity, stability, and interaction with various chemical reagents, are key areas of study. Investigations into the compound's reactivity towards electrophilic attacks, autoxidation mechanisms, and interactions with biomolecules provide valuable information for potential applications in material science and biology (Mary et al., 2017).

Scientific Research Applications

Vibrational and Molecular Structure Analysis

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid and its derivatives have been studied for their molecular structure using techniques like FT-IR, NMR, and X-ray diffraction. These studies focus on understanding the compound's vibrational wavenumbers, molecular electrostatic potential, and charge transfer within the molecule. Such research is crucial for identifying the stability and reactive properties of the compound, which can be valuable in various scientific applications (Raju et al., 2015).

Nonlinear Optical Materials and Biological Activities

Research on derivatives of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid includes investigations into their potential as nonlinear optical materials. The dipole moment and hyperpolarizabilities of these compounds suggest their suitability in this area. Additionally, molecular docking studies indicate that these compounds could inhibit biological targets like Placenta growth factor (PIGF-1), hinting at potential pharmacological applications (Vanasundari et al., 2018).

Synthesis and Crystal Structure

Another aspect of research includes the synthesis and characterization of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid derivatives. Understanding the crystal structure, thermal stability, and absorption properties of these compounds can contribute to the development of materials with specific desired properties (Nayak et al., 2014).

Fluorescent Probes for β-Amyloid

One notable application is the development of fluorescent probes for β-amyloids, which are significant in the study of Alzheimer's disease. Derivatives of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid have been synthesized to serve as powerful tools in the molecular diagnosis of this neurodegenerative condition (Fa et al., 2015).

Biosynthesis Research

The compound has also been identified in biosynthesis studies, specifically as an intermediate in the production of ethylene from methionine in various microorganisms. This highlights its role in microbial metabolism and could have implications in agricultural and biotechnological applications (Billington et al., 1979).

Anticonvulsant Screening

In pharmacological research, derivatives of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid have been screened for anticonvulsant activities. This research contributes to the understanding of the compound's potential in developing new treatments for epilepsy (Ahmadu et al., 2019).

properties

IUPAC Name

4-(2,5-dimethylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-3-4-9(2)10(7-8)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTZKGVORJIFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277444
Record name 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

CAS RN

5394-59-2
Record name 5394-59-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5394-59-2
Source DTP/NCI
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Record name 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,5-DIMETHYLBENZOYL)PROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
LH Zalkow, RN Harris III, NI Burke - Journal of natural products, 1979 - ACS Publications
The toxic plant “rayless goldenrod”(Isocoma Wrightii= Haplopappus heterophyllus) has been shown to contain, in its volatile oil, three novel sesquiterpenes, isocomene (1), …
Number of citations: 41 pubs.acs.org
KS Singh, R Sharma, PAN Reddy, P Vonteddu… - Nature, 2021 - nature.com
Isoprenoids are vital for all organisms, in which they maintain membrane stability and support core functions such as respiration 1 . IspH, an enzyme in the methyl erythritol phosphate …
Number of citations: 45 www.nature.com
H Kurouchi, T Ohwada - The Journal of Organic Chemistry, 2019 - ACS Publications
Benzolactams with medium-sized rings were synthesized via the electrophilic aromatic substitution reaction of carbamoyl cations (R 1 R 2 N + ═C═O) in good to high yields without …
Number of citations: 21 pubs.acs.org
H Endo, H Yoshida, M Hasegawa, N OHMI… - Biological and …, 2001 - jstage.jst.go.jp
(M-2), was high in rat (97%), dog (89%) and human plasma (99%), respectively. Human serum albumin (93%) was the main protein involved in the binding to plasma proteins, while the …
Number of citations: 11 www.jstage.jst.go.jp
LR Jefferies - 2015 - search.proquest.com
An emerging area in synthetic chemistry involves the direct use of alcohols; a functional group that is widely available and an economical alternative for CX species. Unfortunately, …
Number of citations: 0 search.proquest.com

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